2,2-Dimethyl-2'-thiomethylbutyrophenone
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Overview
Description
2,2-Dimethyl-2’-thiomethylbutyrophenone is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a thiomethyl group attached to a butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2’-thiomethylbutyrophenone typically involves the reaction of 2-methylthiophenol with 2,2-dimethylbutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dimethyl-2’-thiomethylbutyrophenone may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2’-thiomethylbutyrophenone can undergo various types of chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-2’-thiomethylbutyrophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2’-thiomethylbutyrophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can also form hydrogen bonds and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
2,2-Dimethyl-2’-thiomethylbutyrophenone can be compared with other similar compounds, such as:
2,2-Dimethylbutyrophenone: Lacks the thiomethyl group, resulting in different chemical properties and reactivity.
2-Thiomethylbutyrophenone: Lacks the dimethyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-2’-methylbutyrophenone: Contains a methyl group instead of a thiomethyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
2,2-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAQAYJCAPMOCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642428 |
Source
|
Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-28-1 |
Source
|
Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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